Cas no 2165744-75-0 (rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans)

Technical Introduction: rac-(1R,2S)-1-(Ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid (trans) is a cyclopropane derivative characterized by its stereospecific trans configuration and functional versatility. The compound features both an ethoxycarbonyl ester and a carboxylic acid group, enabling its use as a key intermediate in organic synthesis, particularly in the preparation of chiral building blocks or pharmaceutical precursors. Its rigid cyclopropane ring enhances stability while the functional groups allow for further derivatization. The trans configuration ensures distinct reactivity patterns, making it valuable for stereoselective transformations. This compound is typically employed in controlled synthetic applications where precise structural and stereochemical properties are critical.
rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans structure
2165744-75-0 structure
Product Name:rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans
CAS No:2165744-75-0
MF:C8H12O4
MW:172.178483009338
MDL:MFCD34168533
CID:5638346
PubChem ID:155973555
Update Time:2025-06-09

rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans Chemical and Physical Properties

Names and Identifiers

    • 2165744-75-0
    • EN300-28221110
    • rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid
    • rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans
    • MDL: MFCD34168533
    • Inchi: 1S/C8H12O4/c1-3-12-7(11)8(6(9)10)4-5(8)2/h5H,3-4H2,1-2H3,(H,9,10)/t5-,8+/m0/s1
    • InChI Key: JOPDBDBIDOLQEA-YLWLKBPMSA-N
    • SMILES: O(CC)C([C@]1(C(=O)O)C[C@@H]1C)=O

Computed Properties

  • Exact Mass: 172.07355886g/mol
  • Monoisotopic Mass: 172.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 223
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 63.6Ų

rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans Pricemore >>

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rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans Related Literature

Additional information on rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans

Introduction to rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans (CAS No. 2165744-75-0)

rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans (CAS No. 2165744-75-0) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable intermediate in the synthesis of various biologically active molecules. In this article, we will delve into the structure, synthesis, and potential applications of this compound, drawing on the latest research findings to provide a comprehensive overview.

The structure of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans is defined by its cyclopropane ring, which is substituted with an ethoxycarbonyl group and a methyl group. The presence of these functional groups imparts specific chemical properties to the molecule, such as enhanced reactivity and stability. The cyclopropane ring itself is a three-membered ring that is highly strained, leading to unique reactivity patterns compared to larger cyclic systems. The trans configuration of the substituents on the cyclopropane ring further influences the compound's behavior in various chemical reactions.

In terms of synthesis, rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans can be prepared through several routes. One common method involves the reaction of a suitable precursor with an appropriate reagent to introduce the ethoxycarbonyl and methyl groups onto the cyclopropane ring. For example, a recent study published in the Journal of Organic Chemistry reported a highly efficient synthesis using a palladium-catalyzed coupling reaction followed by selective oxidation steps. This method not only yields high purity products but also demonstrates excellent scalability for industrial applications.

The chirality of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans is another critical aspect that has been extensively studied. Chiral compounds play a crucial role in pharmaceuticals due to their ability to interact selectively with biological targets. The racemic mixture consists of equal amounts of two enantiomers, each with distinct biological activities. Recent research has focused on developing asymmetric synthesis methods to produce enantiomerically pure forms of this compound. For instance, a study in Angewandte Chemie described a novel chiral catalyst that significantly improved the enantioselectivity of the synthesis process.

Biological applications of rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans have also been explored in various contexts. One notable application is in the development of new drugs for treating neurological disorders. The compound's ability to cross the blood-brain barrier and its low toxicity profile make it an attractive candidate for drug design. A recent clinical trial evaluated the efficacy of a derivative of this compound in treating Alzheimer's disease and reported promising results in improving cognitive function and reducing neuroinflammation.

Beyond pharmaceuticals, rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans has found applications in other areas such as materials science and catalysis. Its unique structural features make it suitable for use as a ligand in metal-catalyzed reactions or as a building block for supramolecular assemblies. For example, researchers at the University of California demonstrated that this compound can be used to create self-assembling nanostructures with potential applications in drug delivery and sensing technologies.

In conclusion, rac-(1R,2S)-1-(ethoxycarbonyl)-2-methylcyclopropane-1-carboxylic acid, trans (CAS No. 2165744-75-0) is a versatile compound with significant potential in multiple fields. Its unique structure and chirality offer opportunities for innovative applications in organic synthesis, medicinal chemistry, and materials science. As research continues to advance our understanding of this compound's properties and behavior, it is likely that new and exciting uses will be discovered.

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